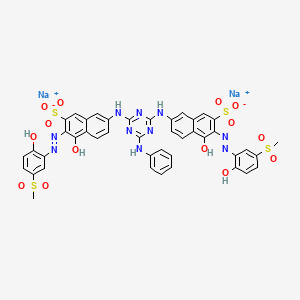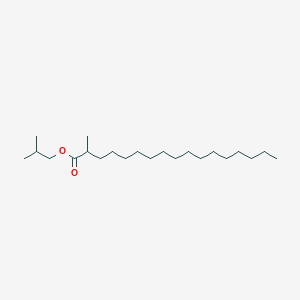
2-Methylpropyl 2-methylheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 2-methylheptadecanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its branched structure, which can influence its physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-methylheptadecanoate typically involves the esterification reaction between 2-methylheptadecanoic acid and 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl 2-methylheptadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically catalyzed by an acid or base.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with the presence of another alcohol.
Major Products Formed
Hydrolysis: 2-methylheptadecanoic acid and 2-methylpropanol.
Reduction: 2-methylheptadecanol.
Transesterification: A new ester and a different alcohol.
Applications De Recherche Scientifique
2-Methylpropyl 2-methylheptadecanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl 2-methylheptadecanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 2-methylheptadecanoic acid and 2-methylpropanol. These products can then interact with various molecular targets and pathways, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylpropyl 2-methylpropanoate
- 2-Methylpropyl 2-methylbutanoate
- 2-Methylpropyl 2-methylhexanoate
Uniqueness
2-Methylpropyl 2-methylheptadecanoate is unique due to its longer carbon chain compared to similar esters. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its biological activity. The branched structure also adds to its distinct characteristics, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
65286-46-6 |
|---|---|
Formule moléculaire |
C22H44O2 |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
2-methylpropyl 2-methylheptadecanoate |
InChI |
InChI=1S/C22H44O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4)22(23)24-19-20(2)3/h20-21H,5-19H2,1-4H3 |
Clé InChI |
MUJQRWPCBKFGFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(C)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)

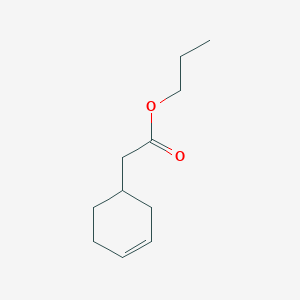
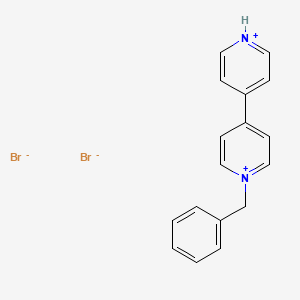
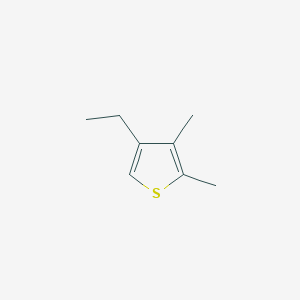
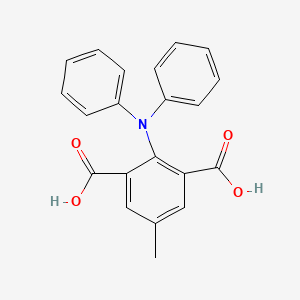



![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
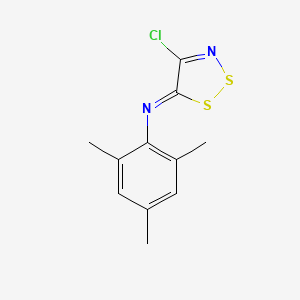

stannane](/img/structure/B14472292.png)
